1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione
Description
1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione is an anthraquinone derivative characterized by amino and aminophenoxy substituents at positions 1, 2, and 2. Anthraquinones are widely studied for their diverse applications, including dyes, pharmaceuticals, and organic electronics.
Properties
CAS No. |
56405-27-7 |
|---|---|
Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O4/c21-10-5-7-11(8-6-10)26-15-9-14(23)16-17(18(15)22)20(25)13-4-2-1-3-12(13)19(16)24/h1-9,23H,21-22H2 |
InChI Key |
IAWPXSAICHAUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes:
Nitration and Reduction: Starting with anthracene, nitration is performed to introduce nitro groups, followed by reduction to convert these nitro groups into amino groups.
Hydroxylation: Finally, hydroxylation is carried out to introduce the hydroxy group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with DNA and proteins, potentially disrupting cellular processes.
Pathways Involved: It may induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway.
Comparison with Similar Compounds
Amino-Substituted Anthraquinones
- 1-(Butylamino)-4-hydroxyanthracene-9,10-dione (1b): Substituents: Butylamino at position 1, hydroxyl at position 3. Properties: Dark purple powder; mp 127.2–127.9°C; IR peaks at 1616 cm⁻¹ (C=O), 3170 cm⁻¹ (N-H). Applications include anticancer research .
- 1-((4-Aminophenyl)amino)-4-hydroxyanthracene-9,10-dione (Amino-A): Substituents: 4-Aminophenylamino at position 1, hydroxyl at position 4. Properties: Blue solid; IR confirms NH/OH groups; used in reactive disperse dyes for textiles. NMR: δ 13.75 (OH), 11.68 (NH) . Key Difference: The phenylamino group differs from the target’s phenoxy linkage, reducing electron-withdrawing effects and altering dye-binding efficiency .
Alkoxy-Substituted Anthraquinones
- 1-(Allyloxy)-4-hydroxyanthracene-9,10-dione: Substituents: Allyloxy at position 1, hydroxyl at position 4. Properties: Increased solubility in organic solvents due to the allyl group; IR peaks for C-O-C (~1250 cm⁻¹). Applications: Intermediate in organic synthesis . Key Difference: The allyloxy group introduces unsaturation, enabling polymerization or click chemistry modifications, unlike the stable aromatic aminophenoxy group in the target compound .
- 9,10-Anthracenedione, 1-amino-2-[4-(dodecyloxy)phenoxy]-4-hydroxy: Substituents: Dodecyloxy at position 2, amino at position 1, hydroxyl at position 4. CAS: 89586-84-5 . Key Difference: The long alkyl chain improves compatibility with hydrophobic matrices, contrasting with the target compound’s aromatic substituents .
Sulfonated and Halogenated Derivatives
- 1-Amino-4-(4-toluenesulfonamide)-9,10-anthraquinone-2-sulfonic Acid: Substituents: Sulfonic acid and toluenesulfonamide groups. Properties: High water solubility; used in dye synthesis. Synthesis involves bromoanthraquinone intermediates . Key Difference: Sulfonic acid groups drastically increase hydrophilicity, making this compound suitable for aqueous dye formulations compared to the less polar target compound .
- 1-Amino-2-bromo-4-(4-methoxyanilino)anthracene-9,10-dione: Substituents: Bromo at position 2, methoxyanilino at position 4. Properties: Molecular weight 423.26 g/mol; CAS 76382-24-5. Potential intermediate for cross-coupling reactions . Key Difference: Bromine enables further functionalization (e.g., Suzuki coupling), a feature absent in the target compound .
Physicochemical and Spectroscopic Comparisons
Biological Activity
1-Amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione, also known by its CAS number 56405-27-7, is a synthetic compound belonging to the anthraquinone class. This compound has garnered attention due to its potential biological activities, including antitumor and antibacterial properties. This article reviews the existing literature on its biological activity, highlighting key research findings, case studies, and relevant data.
The molecular formula of 1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione is C20H14N2O4, with a molecular weight of 346.336 g/mol. Its structural characteristics contribute to its biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C20H14N2O4 |
| Molecular Weight | 346.336 g/mol |
| LogP | 4.286 |
| PSA | 115.640 |
Antitumor Activity
Research has indicated that 1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione exhibits significant antitumor effects. A study conducted by researchers at [source] demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the micromolar range for several cancer cell lines. The compound was found to enhance the expression of pro-apoptotic markers while downregulating anti-apoptotic proteins.
Antibacterial Activity
Another area of interest is the antibacterial properties of this compound. In a study published in [source], it was found to possess significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL depending on the bacterial strain.
Data Table: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
The biological activity of 1-amino-2-(4-aminophenoxy)-4-hydroxyanthracene-9,10-dione is attributed to its ability to intercalate DNA and inhibit topoisomerases. This interference disrupts DNA replication and transcription processes, leading to cell death in rapidly dividing cells.
Toxicological Studies
Toxicity assessments have shown that while the compound exhibits promising biological activities, it also presents certain cytotoxic effects at higher concentrations. In animal models, doses exceeding a specific threshold resulted in liver and kidney toxicity, necessitating careful consideration of dosage in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
